REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][Cl:5].[CH2:6]([Cl:9])[CH:7]=[CH2:8]>C1CCCCC1>[Br:1][CH2:2][CH2:3][CH2:4][Cl:5].[Br:1][CH:7]([CH3:8])[CH2:6][Cl:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 30 minutes of irradiation at 22° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction product was degassed
|
Type
|
DISTILLATION
|
Details
|
the unreacted allyl chloride was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(CCl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][Cl:5].[CH2:6]([Cl:9])[CH:7]=[CH2:8]>C1CCCCC1>[Br:1][CH2:2][CH2:3][CH2:4][Cl:5].[Br:1][CH:7]([CH3:8])[CH2:6][Cl:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 30 minutes of irradiation at 22° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction product was degassed
|
Type
|
DISTILLATION
|
Details
|
the unreacted allyl chloride was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(CCl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][Cl:5].[CH2:6]([Cl:9])[CH:7]=[CH2:8]>C1CCCCC1>[Br:1][CH2:2][CH2:3][CH2:4][Cl:5].[Br:1][CH:7]([CH3:8])[CH2:6][Cl:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 30 minutes of irradiation at 22° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction product was degassed
|
Type
|
DISTILLATION
|
Details
|
the unreacted allyl chloride was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(CCl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |